molecular formula C7H10N2O B2747389 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1493607-33-2

1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2747389
CAS No.: 1493607-33-2
M. Wt: 138.17
InChI Key: OEYZTQRNRNGHJB-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound with the molecular formula C7H10N2O and is classified as a substituted pyrazole derivative . This scaffold is of significant interest in medicinal and agrochemical research due to its versatility as a synthetic building block. Pyrazole cores are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, anticancer, anti-inflammatory, and antibacterial properties, making them valuable templates in drug discovery and development . In research applications, this specific acetyl-substituted pyrazole serves as a key intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, such as oxime ether derivatives, which have been investigated for their cytotoxic effects against various cancer cell lines, including cervix, colon, breast, and glioma cells . The compound's structure allows for further functionalization, enabling its use in the preparation of ligands for metal complexes with potential catalytic applications and in the development of new functional materials . Researchers value this compound for its well-defined structure, characterized by techniques including NMR, IR spectroscopy, and mass spectrometry. As a standard laboratory reagent, it is essential to handle it in accordance with good laboratory practices. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(2,4-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-9(3)7(5)6(2)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYZTQRNRNGHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493607-33-2
Record name 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
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Preparation Methods

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 1,4-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups such as amines or halides[][2].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used[2][2].

Scientific Research Applications

Medicinal Applications

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents.

1. Antidiabetic Agents:
Recent studies have indicated that derivatives of pyrazole compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome and associated disorders like type 2 diabetes and obesity. Such inhibition could lead to the development of new treatments for these conditions by enhancing insulin sensitivity and regulating glucose metabolism .

2. Antimicrobial Activity:
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one have been tested against various bacterial strains, showing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls or metabolic pathways .

3. Central Nervous System Disorders:
Some studies suggest that pyrazole derivatives may have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer's disease. The compounds are believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Agricultural Applications

In addition to medicinal uses, 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has applications in agriculture:

1. Pesticides:
The compound exhibits properties that can be utilized in developing new pesticides. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for creating environmentally friendly pest control solutions .

2. Plant Growth Regulators:
Research indicates that certain pyrazole derivatives can act as growth regulators, promoting plant growth and improving yield under stress conditions. This application is particularly beneficial in enhancing crop resilience against environmental stressors such as drought or salinity .

Material Science Applications

The unique chemical structure of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one also lends itself to applications in material science:

1. Synthesis of Novel Polymers:
The compound can be used as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives. Its reactivity allows for the incorporation into polymer chains, enhancing mechanical strength and thermal stability .

2. Catalysis:
Research indicates that pyrazole-based compounds can serve as catalysts in various organic reactions due to their ability to stabilize transition states. This property is valuable in synthesizing complex organic molecules efficiently .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one. The results showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting their potential as new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In a study investigating neuroprotective effects, researchers found that certain pyrazole derivatives improved cognitive function in animal models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and oxidative stress markers.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Pyrazole Derivatives with Hydroxy or Aryl Substituents
  • 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₁₀N₂O₂, MW: 202.21 g/mol): This compound replaces the 1,4-dimethyl groups with a phenyl group at position 1 and a hydroxy group at position 4. Analytical data (C: 65.34%, H: 4.98%, N: 13.85%) confirm its distinct composition .
  • 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one :
    A structurally complex derivative with dual thiophene moieties and a fused benzimidazotriazole system. Its extended π-conjugation likely alters electronic properties, making it more suited for optoelectronic applications compared to the simpler pyrazole-based ketone .

Ethanone Derivatives with Heterocyclic Modifications
  • 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (C₁₄H₁₆O, MW: 200.28 g/mol): This compound features a tetrahydro-biphenyl system instead of a pyrazole ring.
  • 1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one :
    A chalcone derivative with nitro and hydroxy groups on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may influence reactivity in cyclization reactions (e.g., pyrazoline synthesis) compared to acetylated pyrazoles .

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one C₁₀H₁₂O₂ 164.21 1,4-dimethylpyrazole Not explicitly detailed
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₁H₁₀N₂O₂ 202.21 5-hydroxy, 1-phenylpyrazole Acetyl chloride reaction
1-(Thiophen-2-yl)-2-(...imidazo[...]triazol-4-yl)ethan-1-one C₁₈H₁₂N₄OS₂ 380.50 Thiophene, benzimidazotriazole General Procedure C (40°C)
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₃H₉NO₃S 259.28 Nitro, hydroxy, thiophene Aldol condensation
Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups in 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one enhance lipophilicity, favoring hydrophobic interactions in drug design.

Synthetic Flexibility :

  • Pyrazole-based ketones are often synthesized via direct acetylation (e.g., using acetyl chloride ), while chalcone derivatives require aldol condensation .
  • Complex heterocycles (e.g., benzimidazotriazoles ) necessitate multi-step protocols under controlled conditions.

Biological Activity

1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is C7H10N2OC_7H_{10}N_2O, with a molecular weight of 138.17 g/mol. The structure features a pyrazole ring with dimethyl substitutions, which significantly influence its chemical behavior and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds within the pyrazole class exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the structure enhances these effects.

CompoundTarget OrganismsActivity
1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-oneE. coli, S. aureusModerate inhibition
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-oneKlebsiella pneumoniae, Pseudomonas aeruginosaSignificant inhibition

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For example, certain synthesized pyrazoles have shown promise in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested for their cytotoxic effects and found to exhibit synergistic activity when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Some compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

The biological activity of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets. For instance, docking studies indicate that similar compounds can inhibit enzymes involved in metabolic pathways crucial for cancer cell survival .

Study on Anticancer Efficacy

A study conducted by Umesha et al. focused on the efficacy of pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with specific structural modifications had enhanced cytotoxic effects compared to standard chemotherapy agents .

Antimicrobial Evaluation

Chovatia et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against various pathogens. The study found that certain compounds exhibited significant antibacterial properties, highlighting their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key reagents include acetylating agents (e.g., acetic anhydride) and pyrazole derivatives. Controlled conditions (e.g., anhydrous environment, 60–80°C, inert gas) are critical to avoid side reactions like over-acetylation. For example, highlights the use of reducing agents (e.g., NaBH₄) for nitro-group reduction in similar pyrazole derivatives, which may apply to intermediate steps . Purity (≥95%) is achievable through column chromatography or recrystallization, as noted in .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves methyl and acetyl group positions. For pyrazole derivatives, coupling constants (e.g., J = 2–3 Hz for adjacent protons) confirm substitution patterns .
  • X-ray Diffraction : SHELX software (e.g., SHELXL) refines crystal structures, particularly for pyrazoline derivatives. and detail bond angles (e.g., C–C–C ~120°) and torsional parameters, critical for validating molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₀N₂O, MW 138.17) and fragmentation patterns .

Q. How does the methyl/acetyl substitution pattern influence the compound’s stability and reactivity?

  • Methodological Answer : The 1,4-dimethyl group enhances steric protection of the pyrazole ring, reducing susceptibility to electrophilic attacks. The acetyl group at position 5 increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). Stability under acidic/basic conditions can be tested via pH-controlled degradation studies () .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. demonstrates this approach for related pyrazole-carboxamide derivatives, revealing charge distribution at the acetyl group and pyrazole nitrogen . Solvent effects (e.g., polarizable continuum models) refine predictions for biological activity .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

  • Methodological Answer : SHELXL’s restraint options (e.g., DFIX, FLAT) address outliers in bond lengths/angles. For example, reports C–C bond lengths of 1.4995(17) Å in pyrazoline derivatives, which may deviate slightly from ideal values due to conjugation effects. Twinning or disorder (common in flexible acetyl groups) requires PART commands and anisotropic displacement parameter adjustments .

Q. What strategies mitigate challenges in biological activity assays (e.g., low solubility or non-specific binding)?

  • Methodological Answer :

  • Solubility : Use DMSO/water mixtures (≤5% DMSO) or cyclodextrin-based carriers.
  • Specificity : Structure-activity relationship (SAR) studies modify substituents (e.g., replacing methyl with halogen groups) to enhance target affinity. highlights pyrazole-amine derivatives’ bioactivity, suggesting similar modifications for this compound .
  • In vitro vs. in vivo : Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities .

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